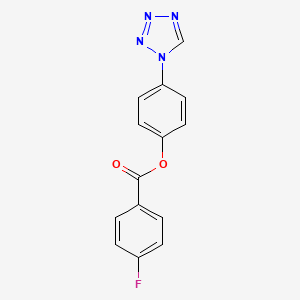![molecular formula C22H26N4O3 B11328542 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328542.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic molecule that features a quinazolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Piperazine Derivatization: The benzodioxole moiety is then reacted with piperazine to form the intermediate compound.
Quinazolinone Core Formation: The intermediate is then subjected to cyclization reactions to form the quinazolinone core, followed by methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and tetrahydroquinazolinone derivatives, which can have different pharmacological properties.
科学研究应用
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
相似化合物的比较
Similar Compounds
- 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-2(1H)-ONE
- 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific structural features, such as the presence of the benzodioxole moiety and the tetrahydroquinazolinone core. These features contribute to its distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C22H26N4O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H26N4O3/c1-14-9-17-21(18(27)10-14)15(2)23-22(24-17)26-7-5-25(6-8-26)12-16-3-4-19-20(11-16)29-13-28-19/h3-4,11,14H,5-10,12-13H2,1-2H3 |
InChI 键 |
JYMYHICTMJPPED-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11328459.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11328467.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11328470.png)

![N-[2-(tert-butylsulfanyl)ethyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328485.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328492.png)
![N-(4-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11328495.png)
![1-(4-ethoxyphenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328499.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11328510.png)
![N-[4-(acetylamino)phenyl]-7-bromo-1-benzoxepine-4-carboxamide](/img/structure/B11328518.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11328529.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11328530.png)
![1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11328537.png)
